

Avitinib Maleate: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

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Compound of Interest

Compound Name: Avitinib maleate

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Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally administered, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2][3]} It has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to the T790M mutation.^{[4][5]} This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Avitinib maleate**, consolidating available data into a structured format to facilitate research and development efforts.

Pharmacodynamics: Targeting the Molecular Drivers of Cancer

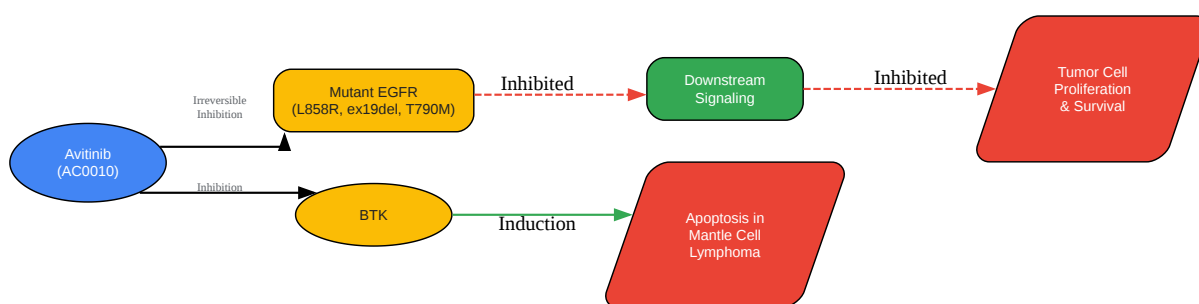
Avitinib's primary mechanism of action is the selective and irreversible inhibition of mutant forms of EGFR.^[5] This targeted approach allows for potent suppression of tumor growth while minimizing off-target effects associated with earlier generation TKIs.

Mechanism of Action

Avitinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.^[6] This action is particularly effective against EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.^[4] By blocking EGFR signaling, Avitinib effectively

inhibits downstream pathways crucial for cancer cell proliferation and survival, including the Akt and ERK1/2 pathways.[1][7]

Beyond EGFR, Avitinib has also been identified as an inhibitor of Bruton's tyrosine kinase (BTK), suggesting potential therapeutic applications in B-cell malignancies.[1][8] This dual activity may also contribute to its immunomodulatory effects by inhibiting the production and release of pro-inflammatory cytokines.[8]



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Figure 1: Avitinib's dual mechanism of action on EGFR and BTK pathways.

In Vitro Potency

Biochemical and cellular assays have consistently demonstrated Avitinib's high potency and selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is a key factor in its favorable safety profile, as it reduces the incidence of adverse effects commonly associated with non-selective EGFR inhibitors, such as skin rash and diarrhea.[5]

Target	IC ₅₀ (nM)	Cell Line	IC ₅₀ (nM)
EGFR L858R	0.18[1][7][9]	NCI-H1975 (L858R/T790M)	7.3[1][7][10]
EGFR T790M	0.18[1][7][9]	NIH/3T3_TC32T8	2.8[1][7][10]
Wild-Type EGFR	7.68[1][2][7][9]	A431 (WT EGFR)	-

Table 1: In Vitro Potency of **Avitinib Maleate**.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of **Avitinib maleate** has been characterized in both preclinical and clinical studies, providing essential information on its absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Following oral administration, Avitinib is absorbed with a time to maximum plasma concentration (Tmax) of 1 to 2 hours.[2] Preclinical studies in xenograft models have shown that Avitinib is rapidly distributed into tissues.[2] However, its concentration in the cerebrospinal fluid (CSF) is low, indicating weak penetrability of the blood-brain barrier (BBB), with a reported penetration rate of 0.046%-0.146%.[2][11] Despite this, Avitinib has shown good control of brain metastases in some patients.[2][11]

Metabolism

Avitinib is metabolized in the liver, and studies suggest that it may be a substrate of CYP enzymes.[12] This indicates a potential for drug-drug interactions with inhibitors or inducers of these enzymes. In vitro studies have shown that Avitinib can inhibit the metabolism of other drugs, such as osimertinib, which is a substrate of CYP3A4/5.[12]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Avitinib from preclinical and clinical studies.

Parameter	Value	Species/Model	Dose
Bioavailability	15.9 - 41.4%	Rat	12.5, 50, 200 mg/kg (oral)[2]
Tmax	1 - 2 hours	Rat	12.5, 50, 200 mg/kg (oral)[2]
t _{1/2} (Elimination Half-life)	1.73 hours	Mouse (NCI-H1975 xenograft)	10 mg/kg (intravenous)[2]
Total Body Clearance	5.91 L/h/kg	Mouse (NCI-H1975 xenograft)	10 mg/kg (intravenous)[2]
Volume of Distribution	14.76 L/kg	Mouse (NCI-H1975 xenograft)	10 mg/kg (intravenous)[2]

Table 2: Preclinical Pharmacokinetic Parameters of Avitinib.

A first-in-human Phase I clinical trial provided valuable pharmacokinetic data in patients with NSCLC. Based on this data, a twice-daily administration was recommended, with 300 mg twice daily suggested as the recommended Phase II dose.[13]

Clinical Efficacy and Safety

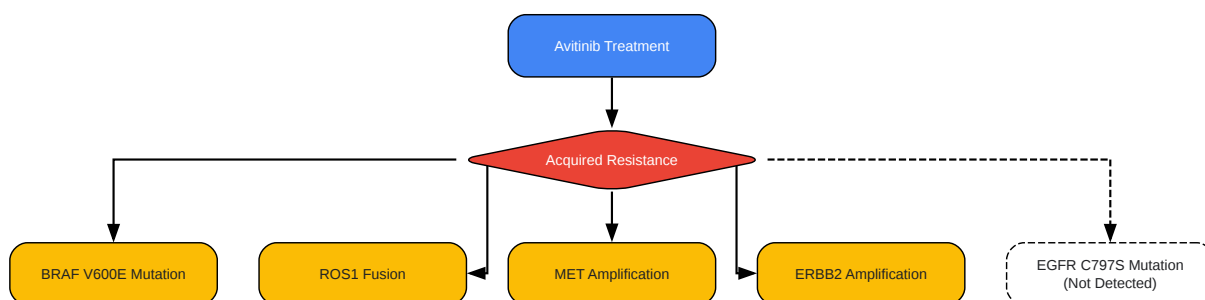
Clinical trials have demonstrated that Avitinib has a well-tolerated safety profile and promising antitumor activity in NSCLC patients with acquired resistance to first-generation EGFR TKIs. [13]

Common treatment-emergent adverse events include diarrhea, skin rash, and increased alanine transaminase levels.[13] Most of these events are mild and reversible.[11]

In a Phase I study, the overall response rate was 36.5% across all evaluated doses.[13] In patients receiving daily doses of 350 mg or higher, the overall response rate was 50.0%, with a median progression-free survival ranging from 14.0 to 35.6 weeks.[13]

Resistance Mechanisms

As with other targeted therapies, acquired resistance to Avitinib can develop. Interestingly, the EGFR C797S mutation, a common resistance mechanism to the third-generation inhibitor osimertinib, was not detected in patients who developed resistance to Avitinib in one study.[13] Instead, other mechanisms such as BRAF V600E mutation, ROS1 fusion, and amplification of MET and ERBB2 were identified.[13]



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Figure 2: Observed mechanisms of acquired resistance to Avitinib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the evaluation of Avitinib.

In Vitro Kinase Inhibition Assay

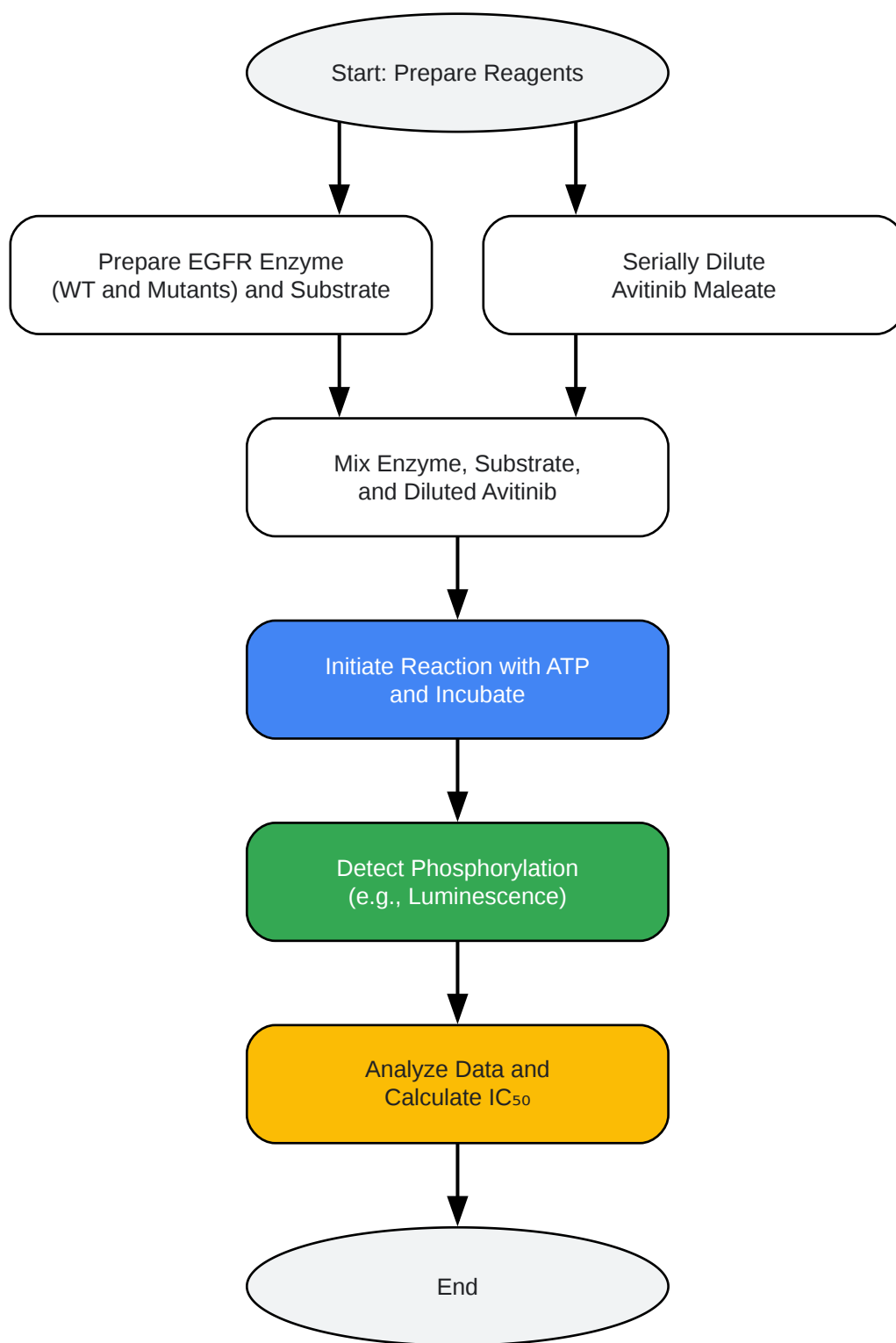
Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of Avitinib against various EGFR mutants and wild-type EGFR.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant human EGFR (wild-type and mutant forms) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase assay

buffer.

- **Compound Dilution:** **Avitinib maleate** is serially diluted in DMSO to create a range of concentrations.
- **Kinase Reaction:** The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).
- **Detection:** The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.
- **Data Analysis:** The luminescence or absorbance signal is plotted against the logarithm of the inhibitor concentration. The IC_{50} value is determined by fitting the data to a four-parameter logistic equation.



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Figure 3: Workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay

Objective: To assess the inhibitory effect of Avitinib on EGFR phosphorylation and downstream signaling in cancer cell lines.

Methodology:

- **Cell Culture:** Human cancer cell lines expressing relevant EGFR mutations (e.g., NCI-H1975) or wild-type EGFR (e.g., A431) are cultured to sub-confluency.
- **Serum Starvation:** Cells are serum-starved for a period (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.
- **Drug Treatment:** Cells are treated with varying concentrations of **Avitinib maleate** for a specified duration (e.g., 2 hours).
- **Ligand Stimulation:** Cells are stimulated with EGF to induce EGFR phosphorylation.
- **Cell Lysis:** Cells are lysed, and protein concentrations are determined.
- **Western Blotting:** Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. A loading control (e.g., GAPDH or β -actin) is also used.
- **Detection and Quantification:** Blots are incubated with secondary antibodies and visualized using a chemiluminescence detection system. Band intensities are quantified using densitometry software.

This in-depth guide provides a solid foundation for understanding the pharmacokinetic and pharmacodynamic properties of **Avitinib maleate**. The compiled data and methodologies are intended to support further research and development of this promising therapeutic agent.

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